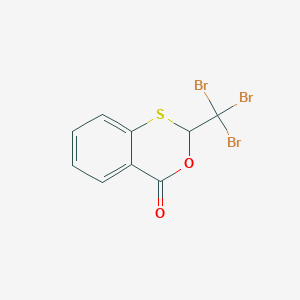
1h-pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- is a heterocyclic compound that features a pyrazole ring substituted with carboxylic acid groups at positions 3 and 4, a chlorophenyl group at position 1, and a phenyl group at position 5
準備方法
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the chlorophenyl and phenyl groups through substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
化学反応の分析
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chlorophenyl and phenyl groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the target molecules.
類似化合物との比較
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-bromophenyl)-5-phenyl-: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-: The presence of a methyl group instead of a chlorine atom can lead to different chemical and biological properties.
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-: The methoxy group can influence the compound’s solubility and reactivity.
特性
CAS番号 |
96723-20-5 |
|---|---|
分子式 |
C17H11ClN2O4 |
分子量 |
342.7 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-5-phenylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-8-4-5-9-12(11)20-15(10-6-2-1-3-7-10)13(16(21)22)14(19-20)17(23)24/h1-9H,(H,21,22)(H,23,24) |
InChIキー |
AWKUDQQWPCJZDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





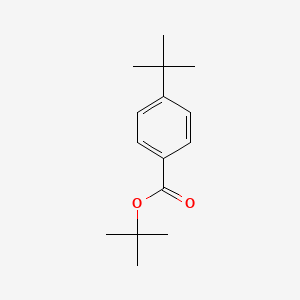

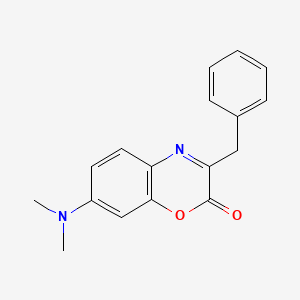


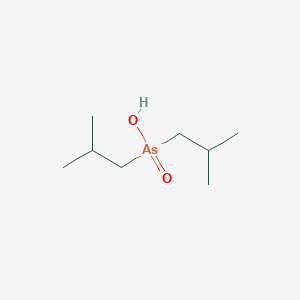
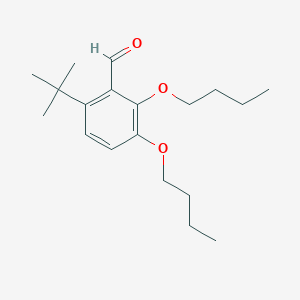
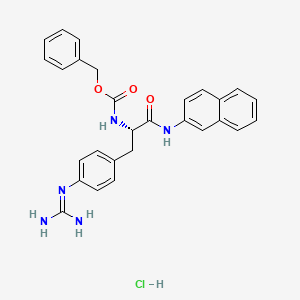
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
